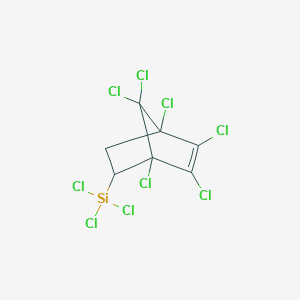

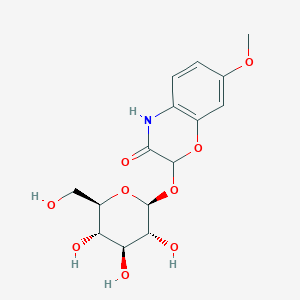

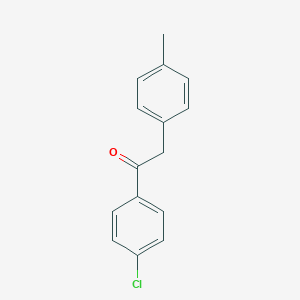

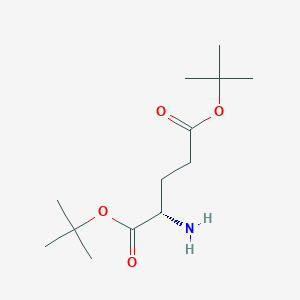

![molecular formula C10H13N5O3 B095514 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 17318-21-7](/img/structure/B95514.png)

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 4-Aminopyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic uses .

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized through both green and conventional methods . The exact synthesis process for your specific compound would depend on the particular substituents and their positions.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For pyrazolo[3,4-d]pyrimidines, the structure typically consists of a pyrimidine ring fused with a pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines would depend on the specific substituents present in the compound. Some derivatives have been found to exhibit anti-proliferative activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the specific substituents present. For example, 4-Aminopyrazolo[3,4-d]pyrimidine is a crystalline powder .科学的研究の応用

Anticancer and Anti-Inflammatory Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, particularly in anticancer and anti-inflammatory contexts. For instance, a study on novel pyrazolopyrimidines derivatives showcased their potential as anticancer agents against certain cancer cell lines, along with anti-5-lipoxygenase activities, suggesting their utility in inflammation-related disorders (Rahmouni et al., 2016). Another investigation revealed that new pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed significant anticancer activity, highlighting their promise in cancer treatment research (Khaled R. A. Abdellatif et al., 2014).

Antimicrobial and Antiviral Potentials

The antimicrobial and antiviral activities of pyrazolo[3,4-d]pyrimidine derivatives have been a subject of interest. A study synthesized new pyrazole and pyrazolopyrimidine derivatives, evaluating their antibacterial activity, which showed significant results (A. Rahmouni et al., 2014). Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated anti-Hepatitis B Virus activity, offering insights into novel therapeutic avenues for viral infections (W. El‐Sayed et al., 2009).

Enzyme Inhibition for Neurodegenerative Diseases

Research has also explored the utility of pyrazolo[3,4-d]pyrimidine derivatives as enzyme inhibitors, with implications for treating neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) among a set of 3-aminopyrazolo[3,4-d]pyrimidinones, paving the way for therapeutic interventions in cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

将来の方向性

特性

IUPAC Name |

5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDCTRKQKKYCHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938334 |

Source

|

| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

CAS RN |

17318-21-7 |

Source

|

| Record name | MLS002693673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

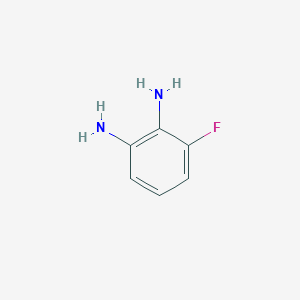

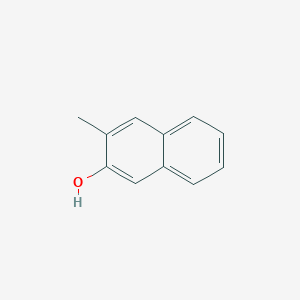

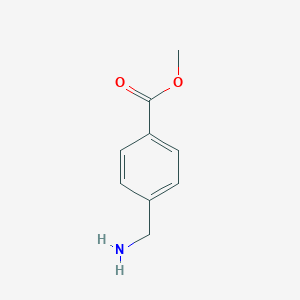

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)